molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Cat. No.: B1283113
CAS No.: 76596-53-7
M. Wt: 189.99 g/mol
InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
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Description

1-(3-Bromoisoxazol-5-yl)ethanone is a brominated isoxazole derivative featuring an acetyl group (ethanone) at the 5-position and a bromine atom at the 3-position of the isoxazole ring. The isoxazole core (C₃H₃NO) is a five-membered heterocycle containing oxygen and nitrogen, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities . The acetyl group at position 5 contributes to its polarity and may influence biological activity through interactions with target proteins .

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSUHDGEHKCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545340
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-53-7
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
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Chemical Reactions Analysis

1-(3-Bromoisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

1-(3-Bromoisoxazol-5-yl)ethanone is characterized by its isoxazole ring, which contributes to its reactivity. The compound undergoes several chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles under specific conditions.
  • Oxidation and Reduction : The ethanone group can be oxidized to form carboxylic acids or reduced to yield alcohols.
  • Cycloaddition Reactions : The isoxazole ring can participate in cycloaddition reactions with alkenes and alkynes, making it versatile for synthetic applications.

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial , antiviral , and anticancer properties. For instance, the interaction of the isoxazole ring with specific enzymes may modulate biological pathways, suggesting therapeutic potentials.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its derivatives have shown promise as bronchodilators, with specific formulations demonstrating efficacy in preclinical models for respiratory conditions .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a precursor in drug development highlights its significance in creating new therapeutic agents .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the compound's efficacy against bacterial strainsShowed significant inhibition of growth in several pathogens
Bronchodilator ResearchEvaluated the therapeutic potential in respiratory diseasesDemonstrated prolonged bronchodilation effects in animal models
Synthesis of Isoxazole DerivativesExplored synthetic pathways using this compoundDeveloped new compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of 1-(3-Bromoisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and ethanone group also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Effects : Isoxazole derivatives (e.g., ) exhibit higher polarity compared to benzene-based analogs (e.g., ) due to the heteroatoms, influencing solubility and reactivity. Thiazole derivatives (e.g., ) show similar molecular weights to isoxazoles but differ in electronic properties due to sulfur’s electron-rich nature.
  • Substituent Impact : Bromine at the 3-position (isoxazole) or 2-position (thiazole) enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . The acetyl group at the 5-position increases dipole moments, as seen in spectral data (e.g., IR C=O stretches ~1700 cm⁻¹ in related compounds ).

Spectral and Analytical Data

  • NMR/IR Trends : In , triazole-thione derivatives show NH stretches at ~3364 cm⁻¹ and C=S peaks at ~1248 cm⁻¹. For acetylated isoxazoles, expect C=O stretches near 1700 cm⁻¹ and aromatic proton signals at δ 6.99–8.00 ppm (similar to ’s aryl resonances).
  • Mass Spectrometry : Brominated compounds (e.g., ) typically display [M+1]⁺ or [M+2]⁺ peaks due to isotopic bromine patterns.

Biological Activity

1-(3-Bromoisoxazol-5-yl)ethanone, a compound featuring a brominated isoxazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C5H6BrN1O1C_5H_6BrN_1O_1 and a molecular weight of approximately 189.01 g/mol. The compound is a white crystalline solid with notable solubility in organic solvents. Its structure features a bromine atom at the 3-position of the isoxazole ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of isoxazole derivatives followed by acetylation. The general synthetic route can be summarized as follows:

  • Bromination : The starting material, isoxazole, undergoes bromination at the 3-position using brominating agents.
  • Acetylation : The resulting bromo-isoxazole is then treated with acetic anhydride or acetyl chloride to yield this compound.

Antimicrobial Properties

Research has indicated that compounds containing isoxazole rings exhibit significant antimicrobial activity. In particular, derivatives such as this compound have been tested against various bacterial strains. A study demonstrated that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations into the anticancer properties of isoxazole derivatives have shown promising results. A study focused on the cytotoxic effects of various isoxazole compounds, including this compound, against human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Neuroprotective activities have also been reported for some isoxazole derivatives. Compounds similar to this compound have been shown to interact with neurotransmitter receptors, potentially providing protective effects against neurodegenerative diseases. For instance, related compounds were identified as noncompetitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission .

Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard disk diffusion methods, revealing significant zones of inhibition against both E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many commonly used antibiotics, suggesting a promising lead for further development .

Investigation into Anticancer Properties

In another study focusing on anticancer properties, this compound was evaluated in vitro against several human cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated IC50 values in the micromolar range, indicating substantial cytotoxicity and prompting further exploration into its mechanism of action .

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